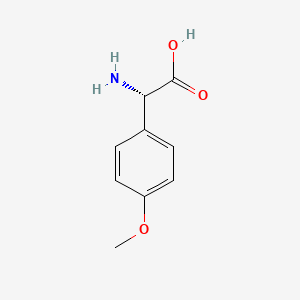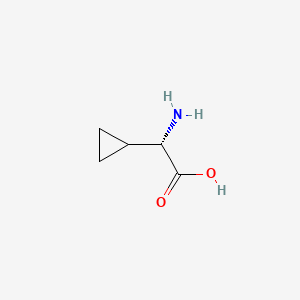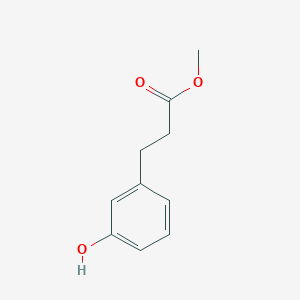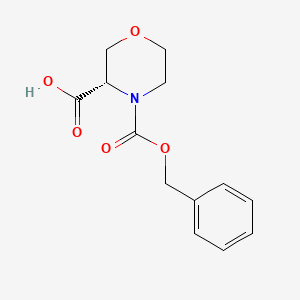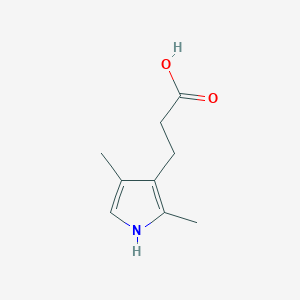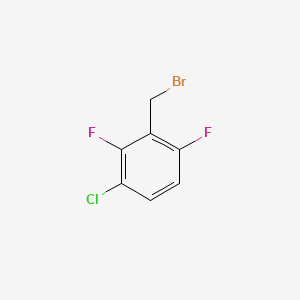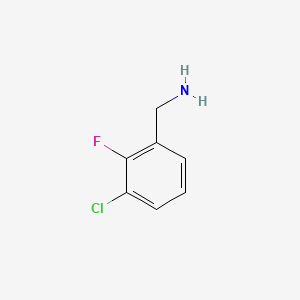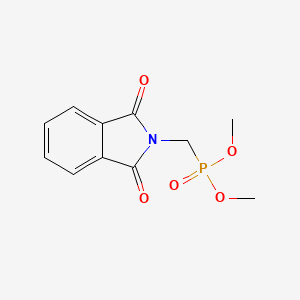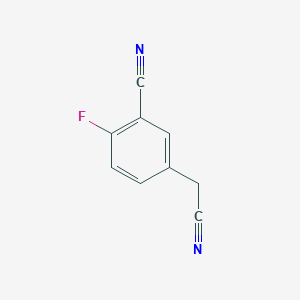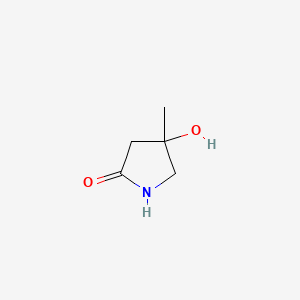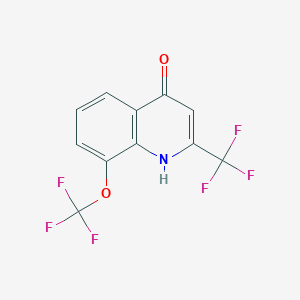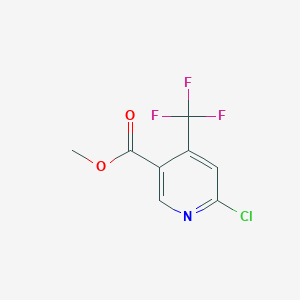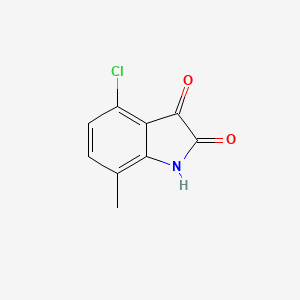
4-Chloro-7-méthyl-1H-indole-2,3-dione
Vue d'ensemble
Description
La 4-chloro-7-méthyl-1H-indole-2,3-dione est un dérivé de l'indole, un système hétérocyclique important que l'on retrouve dans les produits naturels et les médicaments. Les dérivés de l'indole sont connus pour leurs activités biologiques diverses et ont été largement étudiés pour leurs applications thérapeutiques potentielles
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
4-Chloro-7-methyl-1H-indole-2,3-dione, also known as 4-chloro-7-methylisatin, is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These affected pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Result of Action
Indole derivatives are known to have diverse biological activities, which suggest a wide range of potential molecular and cellular effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-chloro-7-méthyl-1H-indole-2,3-dione implique généralement la réaction de la 4-chloro-7-méthylindoline avec un agent oxydant. Une méthode courante consiste à oxyder la 4-chloro-7-méthylindoline en utilisant du permanganate de potassium en milieu acide . La réaction est effectuée sous reflux pour assurer une oxydation complète.
Méthodes de production industrielle
La production industrielle de la this compound peut impliquer des procédés d'oxydation à grande échelle utilisant des réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles, assurant un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La 4-chloro-7-méthyl-1H-indole-2,3-dione subit diverses réactions chimiques, notamment :
Oxydation : Une oxydation supplémentaire peut conduire à la formation de dérivés d'indole plus complexes.
Réduction : Les réactions de réduction peuvent convertir le composé en son dérivé d'indoline correspondant.
Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels dans le cycle indole.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium ou hydrure de lithium aluminium dans un solvant approprié.
Substitution : Divers électrophiles tels que les halogènes, les groupes nitro ou les groupes alkyle en présence d'un catalyseur.
Principaux produits formés
Oxydation : Formation de dérivés d'indole plus complexes.
Réduction : Formation de 4-chloro-7-méthylindoline.
Substitution : Formation de dérivés d'indole substitués avec différents groupes fonctionnels.
4. Applications de la recherche scientifique
Chimie : Utilisé comme brique de construction pour la synthèse de dérivés d'indole plus complexes.
Biologie : Enquête sur son potentiel en tant qu'agent antiviral, anticancéreux et antimicrobien.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à divers récepteurs et enzymes, modulant leur activité et conduisant à des effets thérapeutiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération des cellules cancéreuses, conduisant à des effets anticancéreux .
Comparaison Avec Des Composés Similaires
Composés similaires
4-bromo-7-méthyl-1H-indole-2,3-dione : Structure similaire mais avec un atome de brome au lieu du chlore.
1H-indole-2,3-dione : Le composé parent sans les substituants chlore et méthyle.
Unicité
La 4-chloro-7-méthyl-1H-indole-2,3-dione est unique en raison de la présence à la fois de groupes chlore et méthyle, qui peuvent influencer considérablement sa réactivité chimique et son activité biologique. Ces substituants peuvent améliorer son affinité de liaison à des cibles moléculaires spécifiques, ce qui en fait un composé précieux pour diverses applications .
Propriétés
IUPAC Name |
4-chloro-7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCJCUFHPFXQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365244 | |
| Record name | 4-Chloro-7-methyl isatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61258-72-8 | |
| Record name | 4-Chloro-7-methyl isatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061258728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-7-methyl isatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61258-72-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-7-METHYL ISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PMB88XVB49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


